molecular formula C10H19N3O B14179254 2,6-Diamino-N,N-diethylhex-4-ynamide CAS No. 918872-03-4

2,6-Diamino-N,N-diethylhex-4-ynamide

Cat. No.: B14179254
CAS No.: 918872-03-4
M. Wt: 197.28 g/mol
InChI Key: QYVVJUDLEKENGN-UHFFFAOYSA-N
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Description

2,6-Diamino-N,N-diethylhex-4-ynamide: is an organic compound with a unique structure that includes both amine and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-N,N-diethylhex-4-ynamide typically involves the reaction of a suitable precursor with diethylamine and an appropriate alkyne. One common method is the reaction of 2,6-diaminohex-4-ynoic acid with diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diamino-N,N-diethylhex-4-ynamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.

    Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Introduction of various functional groups depending on the electrophile used.

Scientific Research Applications

Chemistry: 2,6-Diamino-N,N-diethylhex-4-ynamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.

Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,6-Diamino-N,N-diethylhex-4-ynamide involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds or ionic interactions, while the alkyne group can participate in covalent bonding or undergo further chemical modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: Used in the treatment of neurological disorders.

    2,6-Diamino-4-hexynoic acid: Known for its growth inhibitory properties.

Uniqueness: 2,6-Diamino-N,N-diethylhex-4-ynamide is unique due to its combination of amine and alkyne functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

918872-03-4

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2,6-diamino-N,N-diethylhex-4-ynamide

InChI

InChI=1S/C10H19N3O/c1-3-13(4-2)10(14)9(12)7-5-6-8-11/h9H,3-4,7-8,11-12H2,1-2H3

InChI Key

QYVVJUDLEKENGN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(CC#CCN)N

Origin of Product

United States

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